2-(2-Phenylnaphthalen-1-yl)acetamide
Description
2-(2-Phenylnaphthalen-1-yl)acetamide is a synthetic aromatic acetamide derivative characterized by a naphthalene core substituted with a phenyl group at the 2-position and an acetamide moiety at the 1-position. Key structural attributes include:
- Naphthalene backbone: Provides aromaticity and planar rigidity, influencing electronic properties and intermolecular interactions.
- Acetamide group: Enhances hydrogen-bonding capacity and serves as a functional handle for derivatization.
Properties
CAS No. |
62018-25-1 |
|---|---|
Molecular Formula |
C18H15NO |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
2-(2-phenylnaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C18H15NO/c19-18(20)12-17-15-9-5-4-8-14(15)10-11-16(17)13-6-2-1-3-7-13/h1-11H,12H2,(H2,19,20) |
InChI Key |
XUNDJRUDWWSZLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)CC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylnaphthalen-1-yl)acetamide typically involves the reaction of 2-phenylnaphthalene with acetamide under specific conditions. One common method involves the use of a catalyst to facilitate the reaction. For instance, the reaction can be carried out in the presence of an acid catalyst such as hydrochloric acid, which promotes the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of 2-(2-Phenylnaphthalen-1-yl)acetamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylnaphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted naphthalene derivatives, amine derivatives, and naphthoquinone derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Phenylnaphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Phenylnaphthalen-1-yl)acetamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing their normal function. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with 2-(2-Phenylnaphthalen-1-yl)acetamide and are analyzed for comparative insights:
Key Comparative Insights
Substituent Effects on Physicochemical Properties
- Solubility: Polar groups (e.g., carboxylic acid in NAA, hydroxyl in 1-Acetamino-7-Naphthol) improve aqueous solubility compared to non-polar substituents like phenyl or phenethyl groups .
Crystallographic and Coordination Behavior
- Thiazole-Substituted Analogues : The thiazole ring in 2-(naphthalen-1-yl)-N-(thiazol-2-yl)acetamide facilitates intermolecular hydrogen bonding, leading to stable crystal lattices. The target compound’s phenyl group may instead promote hydrophobic packing .
- Isomer-Specific Properties : highlights that substitution position (ortho vs. meta) drastically alters metabolite identification, suggesting the target’s 2-phenyl configuration could influence its metabolic fate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
